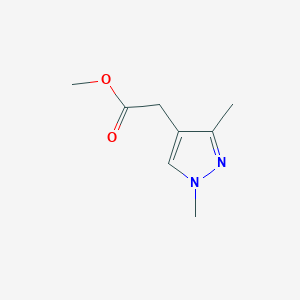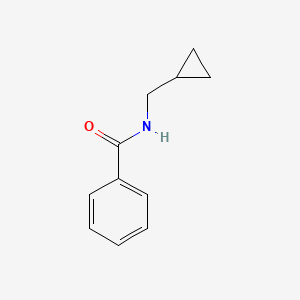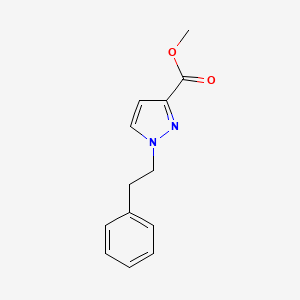
methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate, also known as methyl pyrazole acetate (MPA), is a pyrazole derivative compound with a wide range of applications in the scientific research field. It is a common organic compound used in many laboratory experiments due to its versatile properties. MPA has been found to have multiple biochemical and physiological effects on various organisms.
Scientific Research Applications
MPA has been found to have a wide range of applications in the scientific research field. It has been used in the study of enzymes, proteins, and other biological molecules. It has also been used in the study of pharmacology and toxicology, as well as in the study of cell signaling pathways and metabolic pathways. MPA has also been used in the study of diseases such as cancer and diabetes.
Mechanism of Action
MPA has been found to bind to certain proteins and enzymes in the body and inhibit their activity. This inhibition can lead to changes in the biochemical and physiological processes of the organism. For example, MPA has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, resulting in changes in the levels of glucose in the body.
Biochemical and Physiological Effects
MPA has been found to have multiple biochemical and physiological effects on various organisms. It has been found to have an anticonvulsant effect in rats and mice, as well as an anti-inflammatory effect in humans. MPA has also been found to have an anti-diabetic effect in rats, as well as an anti-cancer effect in human cells.
Advantages and Limitations for Lab Experiments
MPA has several advantages for laboratory experiments. It is relatively simple and cost-effective to synthesize, and it has a wide range of applications in the scientific research field. However, there are also some limitations to using MPA in lab experiments. It has a relatively short half-life, meaning that it needs to be synthesized and used quickly. Additionally, it can be toxic to some organisms, so it should be used with caution.
Future Directions
MPA has a wide range of potential future applications in the scientific research field. It could be used to study the effects of various diseases, such as cancer and diabetes, as well as to develop new treatments for these diseases. It could also be used to study the effects of various drugs on the body, as well as to develop new drugs. Additionally, MPA could be used to study the effects of environmental toxins on the body, as well as to develop new methods of detoxification. Finally, MPA could be used to study the effects of various dietary supplements on the body, as well as to develop new dietary supplements.
Synthesis Methods
MPA can be synthesized in two steps. The first step involves the reaction of 1,3-dimethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetatepyrazole and acetic anhydride in the presence of anhydrous potassium carbonate. This reaction forms a pyrazole-acetate intermediate, which is then reacted with sodium borohydride to form the final product of MPA. This synthesis method is relatively simple and cost-effective, making it an ideal choice for laboratory experiments.
properties
IUPAC Name |
methyl 2-(1,3-dimethylpyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-10(2)9-6/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIHYDHXHRBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)




![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)



![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
